molecular formula C10H7ClFN B1418629 4-Chloro-6-fluoro-8-methylquinoline CAS No. 1065093-47-1

4-Chloro-6-fluoro-8-methylquinoline

Cat. No.: B1418629
CAS No.: 1065093-47-1
M. Wt: 195.62 g/mol
InChI Key: AGMZNMMHSDBYDJ-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-8-methylquinoline is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-8-methylquinoline typically involves cyclization and cycloaddition reactions. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the nucleophilic displacement of halogen atoms or the diaza group .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions. The use of organometallic compounds and cross-coupling reactions, such as the Suzuki–Miyaura coupling, is also prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-fluoro-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-6-fluoro-8-methylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-8-methylquinoline involves its interaction with molecular targets such as bacterial DNA gyrase and type IV topoisomerase. By promoting the cleavage of bacterial DNA, the compound inhibits DNA synthesis, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known to exhibit broad-spectrum antimicrobial activity .

Comparison with Similar Compounds

  • 4-Methylquinoline
  • 6-Fluoroquinoline
  • 8-Methylquinoline
  • 4-Chloroquinoline

Comparison: 4-Chloro-6-fluoro-8-methylquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability and biological activity. Compared to other similar compounds, it exhibits superior antimicrobial and antiviral properties, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

4-chloro-6-fluoro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-4-7(12)5-8-9(11)2-3-13-10(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMZNMMHSDBYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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